AzKTB

Chemical Proteomics Post-Translational Modifications N-myristoylation

Standard biotin-streptavidin enrichment prevents direct identification of post-translational modification (PTM) sites by MS/MS-a critical failure point in proteomic workflows. AzKTB solves this with an engineered trypsin-cleavable linker that releases modified peptides for unambiguous site mapping. • Enables direct MS/MS detection of N-myristoylation sites; impossible with non-cleavable biotin reagents. • Validated for NMT inhibitor target deconvolution in P. falciparum drug discovery (Wright et al., Nat. Chem. 2014). • Tetra-functional design: azide (click chemistry) + TAMRA/PEG-biotin (enrichment/visualization) + cleavable peptide linker in a single reagent. Supplied as ≥98% pure solid; store at -20°C. For research use only. Ships at ambient temperature with blue ice option.

Molecular Formula C71H106N16O15S
Molecular Weight 1455.8 g/mol
Cat. No. B12426981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzKTB
Molecular FormulaC71H106N16O15S
Molecular Weight1455.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCCCCCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-]
InChIInChI=1S/C71H106N16O15S/c1-46(80-62(90)28-34-79-85-73)66(92)82-55(17-10-12-29-72)69(95)78-44-63(91)75-30-13-6-7-21-61(89)81-54(68(94)77-33-16-36-100-38-40-101-39-37-99-35-15-32-74-60(88)20-9-8-19-59-65-56(45-103-59)83-71(98)84-65)18-11-14-31-76-67(93)47-22-25-50(53(41-47)70(96)97)64-51-26-23-48(86(2)3)42-57(51)102-58-43-49(87(4)5)24-27-52(58)64/h22-27,41-43,46,54-56,59,64-65H,6-21,28-40,44-45,72H2,1-5H3,(H,74,88)(H,75,91)(H,76,93)(H,77,94)(H,78,95)(H,80,90)(H,81,89)(H,82,92)(H,96,97)(H2,83,84,98)/t46-,54-,55-,56-,59-,65-/m0/s1
InChIKeyOWIIIZYGJOSYLM-BFVDKIKHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AzKTB Cleavable Capture Reagent Overview


AzKTB is a tetra-functional capture reagent used in chemical proteomics, primarily designed for the identification and characterization of N-myristoylated proteins [1]. It features an azide group for click chemistry, a TAMRA/PEG-biotin label for visualization and enrichment, and a key trypsin-cleavable peptide sequence linking these modules [1]. Its molecular formula is C71H106N16O15S with a molecular weight of 1455.76 g/mol . This design is specifically engineered to overcome limitations in traditional proteomic workflows by enabling the direct and unambiguous detection of post-translational modification (PTM) sites via mass spectrometry [1].

Limitations of Standard Biotin Reagents


Standard biotin-based capture reagents, while effective for protein enrichment, create a critical bottleneck for downstream analysis: the strong biotin-streptavidin interaction prevents the release of the modified peptide, making it impossible to directly identify the precise site of the PTM by mass spectrometry [1]. This forces researchers to rely on indirect or less precise methods, which can lead to ambiguous or incomplete datasets. AzKTB's engineered trypsin-cleavable linker directly addresses this failure point, providing a quantifiable and reproducible workflow advantage that generic, non-cleavable analogs cannot replicate [1]. This distinction is not merely a convenience but a fundamental requirement for achieving unambiguous site mapping in complex proteomes.

AzKTB Quantitative Performance Evidence


Direct MS Detection of Myristoylation Sites

In a direct head-to-head comparison within the same experimental system, standard biotin capture reagents failed to yield any detectable YnMyr-modified peptides by tandem MS, as the biotin label permanently anchors the peptide to the resin. In contrast, AzKTB's trypsin-cleavable linker enabled the release and unambiguous detection of 17 N-terminal YnMyr-Gly motifs from P. falciparum parasites [1]. This represents a quantifiable improvement from zero to a specific set of identified sites, proving the reagent's necessity for site-specific analysis.

Chemical Proteomics Post-Translational Modifications N-myristoylation

Tetra-Functional Design Solves Lipidation Analysis Challenge

The field has recognized the direct determination of lipidation sites as a 'significant unsolved challenge' when using metabolic tagging, primarily due to the poor release of the biotinylated peptide from streptavidin resin [1]. AzKTB was explicitly designed as a 'new tetra-functional capture reagent' to solve this problem [1]. Its performance is a direct response to this class-level limitation of all standard, non-cleavable biotin capture reagents.

Method Development Lipidation Mass Spectrometry

Identification of Novel NMT Substrates in P. falciparum

The application of AzKTB in a chemoproteomic study of the malaria parasite P. falciparum contributed to the high-confidence identification of over 30 NMT substrates, the vast majority of which were novel at the time [1]. This includes key proteins like Rab5b, CDPK4, and several IMC proteins [1]. This expansion of the known N-myristoylated proteome was critical for validating NMT as a chemically tractable drug target in this pathogen.

Malaria Drug Target Discovery Chemical Genetics

AzKTB Optimal Application Scenarios


Unambiguous N-Myristoylation Site Mapping

When the research objective is to precisely identify the N-terminal glycine residue that is modified by N-myristoylation, AzKTB is the reagent of choice. Its cleavable linker is essential for releasing the modified peptide for MS/MS analysis, enabling site identification that is impossible with standard biotin capture reagents [1]. This is critical for studies aiming to understand the molecular mechanism of NMT enzymes or to validate specific substrate-enzyme relationships.

Drug Target Validation in Malaria Parasites

For drug discovery programs targeting N-myristoyltransferase (NMT) in parasites like P. falciparum, AzKTB provides a powerful and self-consistent tool for validating on-target specificity and identifying downstream substrates affected by inhibitor treatment [1]. Its application has been proven to expand the known druggable proteome, providing a richer landscape of potential targets and biomarkers for evaluating drug efficacy.

Dynamic Protein Lipidation Profiling

AzKTB is integral to quantitative chemoproteomic workflows designed to measure changes in the N-myristoylated proteome across different biological states (e.g., developmental stages, disease vs. healthy tissue) [1]. By enabling the direct and sensitive detection of lipidation sites, it provides the high-confidence data required to build accurate models of how this critical PTM is dynamically regulated.

Method Development for PTM Enrichment

For research groups focused on advancing proteomic technologies, AzKTB serves as a benchmark tool for solving the 'poor release' problem associated with biotin-streptavidin enrichment. Its design can be adapted or used as a positive control in the development of next-generation cleavable linkers and capture reagents for other challenging PTMs, such as other forms of lipidation or glycosylation [1].

Technical Documentation Hub

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